Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Overview
Description
Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulphonate, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
The uniqueness of disodium 1-amino-4-((3-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94021-07-5 |
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Molecular Formula |
C26H15Cl2N5Na2O9S2 |
Molecular Weight |
722.4 g/mol |
IUPAC Name |
disodium;1-amino-4-[3-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H17Cl2N5O9S2.2Na/c1-10-15(6-11(43(37,38)39)7-16(10)31-26(36)14-8-19(27)32-33-25(14)28)30-17-9-18(44(40,41)42)22(29)21-20(17)23(34)12-4-2-3-5-13(12)24(21)35;;/h2-9,30H,29H2,1H3,(H,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
KJEMTYTWBBEVOC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=CC(=NN=C2Cl)Cl)S(=O)(=O)[O-])NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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